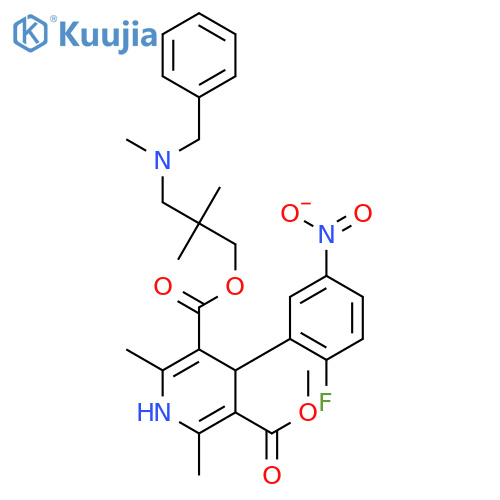Cas no 96515-73-0 (Palonidipine)

Palonidipine structure
商品名:Palonidipine
Palonidipine 化学的及び物理的性質
名前と識別子
-
- Palonidipine
- (+-)-3-(Benzylmethylamino)-2,2-dimethylpropyl methyl 4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- (- )-3-(Benzylmethyl-amino)-2,2-dimethylpropyl methyl 4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.
- 3-(N-benzyl-N-methylamino)-2,2-dimethylpropyl methyl 2,6-dimethyl-4-(2-fluoro-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- PALONIDIPINE HYDROCHLORIDE [JAN]
- CS-0033928
- SCHEMBL678474
- (+/-)-3-(BENZYLMETHYLAMINO)-2,2-DIMETHYLPROPYL METHYL 4-(2-FLUORO-5-NITROPHENYL)-1,4-DIHYDRO-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE
- NS00122576
- 96515-73-0 (free base)
- UNII-FMS4X67Q96
- Q27278076
- HY-108997
- Palonidipine [INN]
- 96515-73-0
- FMS4X67Q96
- 3-(3-(benzyl(methyl)amino)-2,2-dimethylpropyl) 5-methyl 4-(2-fluoro-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 3,5-PYRIDINEDICARBOXYLIC ACID, 4-(2-FLUORO-5-NITROPHENYL)-1,4-DIHYDRO-2,6-DIMETHYL-, 3-(2,2-DIMETHYL-3-(METHYL(PHENYLMETHYL)AMINO)PROPYL) 5-METHYL ESTER
- AKOS040733955
- MUNSLZPCNUVWCH-UHFFFAOYSA-N
- 3,5-PYRIDINEDICARBOXYLIC ACID, 4-(2-FLUORO-5-NITROPHENYL)-1,4-DIHYDRO-2,6-DIMETHYL-, 2,2-DIMETHYL-3-(METHYL(PHENYLMETHYL)AMINO)PROPYL METHYL ESTER
- DTXSID6043836
- CHEMBL2104865
- 5-O-[3-[benzyl(methyl)amino]-2,2-dimethylpropyl] 3-O-methyl 4-(2-fluoro-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
-
- インチ: InChI=1S/C29H34FN3O6/c1-18-24(27(34)38-6)26(22-14-21(33(36)37)12-13-23(22)30)25(19(2)31-18)28(35)39-17-29(3,4)16-32(5)15-20-10-8-7-9-11-20/h7-14,26,31H,15-17H2,1-6H3
- InChIKey: MUNSLZPCNUVWCH-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN(C)CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])F)C(=O)OC
計算された属性
- せいみつぶんしりょう: 539.24300
- どういたいしつりょう: 539.24316397g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 39
- 回転可能化学結合数: 11
- 複雑さ: 982
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 114Ų
じっけんとくせい
- PSA: 113.69000
- LogP: 5.69510
Palonidipine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | WDA51573-5 mg |
Palonidipine |
96515-73-0 | 5mg |
$1,287.00 | 2022-12-28 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57928-500mg |
Palonidipine |
96515-73-0 | 98% | 500mg |
¥0.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57928-100mg |
Palonidipine |
96515-73-0 | 98% | 100mg |
¥0.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57928-250mg |
Palonidipine |
96515-73-0 | 98% | 250mg |
¥0.00 | 2023-09-07 | |
| Biosynth | WDA51573-1 mg |
Palonidipine |
96515-73-0 | 1mg |
$396.00 | 2022-12-28 | ||
| Biosynth | WDA51573-10 mg |
Palonidipine |
96515-73-0 | 10mg |
$2,059.20 | 2022-12-28 | ||
| Biosynth | WDA51573-25 mg |
Palonidipine |
96515-73-0 | 25mg |
$3,861.00 | 2022-12-28 |
Palonidipine 関連文献
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
96515-73-0 (Palonidipine) 関連製品
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
